PPAR Transactivation Activity: EC₅₀ = 12,000 nM (Weak Agonism)
The compound exhibits measurable PPAR transactivation activity, as documented in a curated public bioactivity database [1]. The reported EC₅₀ value is 12,000 nM in a cell-based reporter gene assay. This contrasts sharply with structurally related PPAR agonists that achieve sub-micromolar potency. Notably, a distinct pyrrolidine derivative class (as described in patent literature) has been developed explicitly for robust PPAR agonism [2]; the target compound's EC₅₀ is orders of magnitude higher (weaker).
| Evidence Dimension | PPAR transactivation agonism |
|---|---|
| Target Compound Data | EC₅₀ = 12,000 nM |
| Comparator Or Baseline | Potent pyrrolidine PPAR agonists (patent class): typically <1,000 nM (class-level inference) |
| Quantified Difference | >12-fold weaker (conservative estimate) |
| Conditions | Human HepG2 cells; transcriptional activity after 20 hr incubation |
Why This Matters
For users seeking a positive control or reference compound for PPAR screens, this EC₅₀ value defines the compound's potency context, preventing its inadvertent selection as a high-potency PPAR modulator.
- [1] BindingDB. Entry BDBM50137094, CHEMBL3754654. Affinity Data: EC₅₀ = 1.20E+4 nM. Assay: Activation of PPAR (unknown origin) transactivation in human HepG2 cells. View Source
- [2] Bioseek. Pyrrolidine derivatives as PPAR agonists. Patent Summary. View Source
